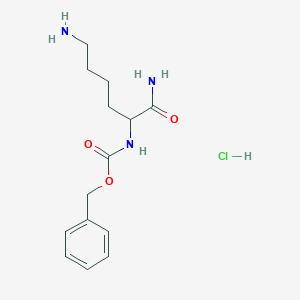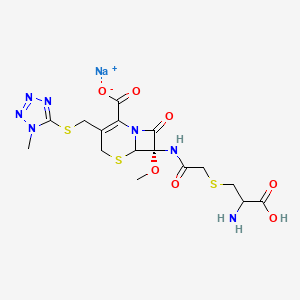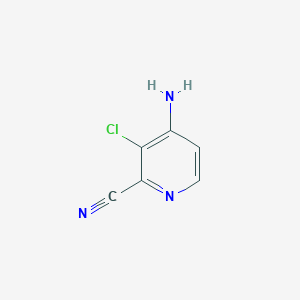![molecular formula C18H19NO4 B14799211 Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B14799211.png)
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate is a chemical compound with the molecular formula C18H19NO4 It is known for its unique structure, which includes an ethyl ester group, a ketone group, and an amino group attached to a phenoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate typically involves the reaction of 4-phenoxyaniline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 4-phenoxyaniline and ethyl acetoacetate.
Reagents: Sodium ethoxide.
Conditions: Heating the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoate: This compound has a similar structure but includes a double bond in the butanoate chain.
4-(4-ethyl-phenyl)-4-oxo-butyric acid: This compound lacks the ethyl ester group and has different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H19NO4 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
ethyl 4-oxo-4-(4-phenoxyanilino)butanoate |
InChI |
InChI=1S/C18H19NO4/c1-2-22-18(21)13-12-17(20)19-14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,19,20) |
InChIキー |
PHRQQWLKWHWUGR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B14799128.png)
![4-O-tert-butyl 1-O-ethyl 2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B14799140.png)



![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)

![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)



![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)


